5-Aminonaphthalene-1,4-diol 5-Aminonaphthalene-1,4-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18846453
InChI: InChI=1S/C10H9NO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-5,12-13H,11H2
SMILES:
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol

5-Aminonaphthalene-1,4-diol

CAS No.:

Cat. No.: VC18846453

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

5-Aminonaphthalene-1,4-diol -

Specification

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
IUPAC Name 5-aminonaphthalene-1,4-diol
Standard InChI InChI=1S/C10H9NO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-5,12-13H,11H2
Standard InChI Key LPEAZCOKPRIYTD-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=C2C(=C1)N)O)O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, 5-aminonaphthalene-1,4-diol, reflects its substitution pattern: a naphthalene ring system with hydroxyl (-OH) groups at positions 1 and 4 and an amino (-NH₂) group at position 5 (Figure 1) . The conjugated π-system of naphthalene, combined with electron-donating hydroxyl and amino groups, creates a redox-active scaffold capable of participating in electron-transfer reactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₉NO₂PubChem
Molecular Weight175.18 g/molPubChem
IUPAC Name5-aminonaphthalene-1,4-diolChemsrc
Canonical SMILESC1=CC2=C(C=CC(=C2C(=C1)N)O)OPubChem
Topological Polar SA66.5 ŲPubChem

The planar structure facilitates π-π stacking interactions, which are critical in biological systems for binding to DNA or proteins . The amino and hydroxyl groups also enable hydrogen bonding, influencing solubility and reactivity .

Synthesis and Chemical Reactivity

Synthetic Routes

5-Aminonaphthalene-1,4-diol is typically synthesized via sequential functionalization of naphthalene derivatives. One approach involves:

  • Nitration: Introducing nitro groups to naphthalene followed by selective reduction to amines .

  • Hydroxylation: Oxidative hydroxylation using agents like hydrogen peroxide or enzymatic methods .

For example, the nitration of 1,4-naphthoquinone under acidic conditions yields nitro intermediates, which are subsequently reduced to the corresponding amine using catalytic hydrogenation . Purification via recrystallization or chromatography ensures high purity .

Chemical Transformations

The compound undergoes characteristic reactions of aromatic amines and phenols:

  • Oxidation: The hydroxyl groups can be oxidized to quinones, forming 5-amino-1,4-naphthoquinone, a redox-active species implicated in generating reactive oxygen species (ROS) .

  • Electrophilic Substitution: The amino group directs electrophiles to the para and ortho positions, enabling functionalization for drug design .

  • Complexation with Metals: The hydroxyl groups act as chelating agents, forming complexes with transition metals like iron or copper, which enhance ROS generation in biological systems .

Biological Activities and Mechanisms

Table 2: Cytotoxic Activity of Analogous Compounds

CompoundCell Line (IC₅₀, μM)Reference
Anilino-naphthoquinoneMCF-7: 1.75, PC3: 4.94ACS Omega
2-Hydroxy-3-arylHepG2: 22.59, A549: 30.73PMC

Antioxidant Properties

The hydroxyl groups scavenge free radicals via hydrogen donation, mitigating oxidative stress. This dual role—pro-oxidant in cancer cells and antioxidant in normal cells—underscores its therapeutic versatility .

Applications in Organic Synthesis

Building Block for Heterocycles

5-Aminonaphthalene-1,4-diol serves as a precursor for fused heterocycles. For example, reaction with hexafluoro-1,4-naphthoquinone yields pentafluoronaphthalene-diones, which are valuable in materials science .

Functional Materials

Its redox activity makes it suitable for designing organic semiconductors and charge-transfer complexes. The amino group facilitates covalent attachment to polymers, enhancing conductivity .

Comparison with Structural Analogs

Table 3: Structural and Functional Analogues

CompoundKey FeaturesBiological Activity
1,4-NaphthoquinoneOxidized form, no amino groupAnticancer, ROS generation
1-Amino-2-naphtholAmino and hydroxyl groupsDye synthesis, antioxidant
2-Hydroxy-1,4-naphthoquinoneNatural productAntimalarial, antifungal

The amino group in 5-aminonaphthalene-1,4-diol enhances solubility and target specificity compared to non-aminated analogs .

Challenges and Future Directions

Stability and Toxicity

The compound’s redox activity poses stability challenges, necessitating formulation innovations (e.g., encapsulation in liposomes) . Chronic toxicity studies are needed to validate safety profiles.

Targeted Drug Delivery

Functionalization with targeting moieties (e.g., folate ligands) could enhance selectivity for cancer cells, reducing off-target effects .

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